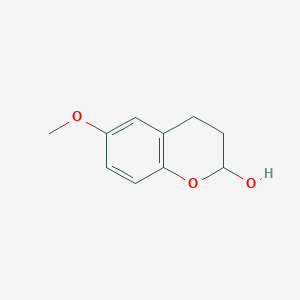

6-Methoxychroman-2-ol

Description

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.2 g/mol |

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-2-ol |

InChI |

InChI=1S/C10H12O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h3-4,6,10-11H,2,5H2,1H3 |

InChI Key |

ATVSBKCAPGVZNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(CC2)O |

Origin of Product |

United States |

Preparation Methods

Reduction of 6-Methoxy-2H-chromen-2-one

A common synthetic approach involves the reduction of 6-methoxy-2H-chromen-2-one (a chromone derivative) to this compound. This method is based on the reduction of the carbonyl group at position 2 to a hydroxyl group, effectively converting the chromone to chroman-2-ol.

- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed as reducing agents.

- Conditions: The reaction is performed in anhydrous solvents such as ethanol or tetrahydrofuran (THF) under controlled temperature (0°C to room temperature) to avoid over-reduction or side reactions.

- Outcome: The reduction yields this compound with high selectivity and yield.

Intramolecular Cyclization Approaches

Alternative methods involve intramolecular cyclization of appropriately substituted precursors:

- Starting from 2-hydroxy-6-methoxyphenyl derivatives, an intramolecular nucleophilic attack on an electrophilic side chain (e.g., halogenated alkyl chain) leads to the formation of the chroman ring.

- Acid or base catalysis may be used to facilitate the cyclization.

- This method allows for functional group tolerance and can be adapted for various substituted chroman derivatives.

Multicomponent Reactions and Catalysis

Recent advances include the use of multicomponent reactions (MCRs) and eco-friendly catalysts for the synthesis of chroman derivatives:

- Ultrasonic irradiation combined with biocatalysts such as chitosan-grafted poly(vinylpyridine) has been demonstrated to enhance reaction efficiency and selectivity in related coumarin and chroman syntheses.

- These methods provide mild reaction conditions, shorter reaction times, and higher yields.

- Although primarily reported for coumarin derivatives, similar strategies can be adapted for this compound synthesis.

Detailed Research Findings and Data

While direct literature on this compound preparation is limited, insights can be drawn from related chroman and coumarin chemistry, as these compounds share structural and synthetic similarities.

Reduction of 6-Methoxy-2H-chromen-2-one

| Parameter | Details |

|---|---|

| Starting material | 6-Methoxy-2H-chromen-2-one |

| Reducing agent | Sodium borohydride (NaBH4) or LiAlH4 |

| Solvent | Ethanol, THF |

| Temperature | 0°C to room temperature |

| Reaction time | 1–4 hours |

| Yield | Typically 70–90% |

| Purification | Recrystallization or chromatography |

| Notes | Careful control needed to avoid over-reduction |

Intramolecular Cyclization

| Parameter | Details |

|---|---|

| Starting material | 2-Hydroxy-6-methoxyphenyl alkyl halide |

| Catalyst | Acidic (e.g., HCl) or basic (e.g., K2CO3) |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) |

| Temperature | 50–100°C |

| Reaction time | 4–24 hours |

| Yield | Variable, generally moderate to high |

| Notes | Side reactions possible if conditions harsh |

Ultrasonic-Assisted Multicomponent Synthesis (Adapted from Coumarin Derivatives)

| Parameter | Details |

|---|---|

| Catalyst | Chitosan-grafted poly(vinylpyridine) |

| Technique | Ultrasonic irradiation (40 kHz, 250 W) |

| Solvent | Dioxane or ethanol |

| Temperature | 50°C |

| Reaction time | 20–60 minutes |

| Yield | High yields reported (>85%) |

| Advantages | Eco-friendly, efficient, recyclable catalyst |

Notes on Industrial Production

Industrial synthesis of chroman derivatives like this compound generally follows scaled-up versions of laboratory methods:

- Use of industrial-grade reagents.

- Precise temperature and reaction time control in large reactors.

- Optimization for yield and purity.

- Potential use of continuous flow reactors to improve efficiency.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reduction of chromone | 6-Methoxy-2H-chromen-2-one | NaBH4 or LiAlH4 | 0°C to RT, ethanol/THF | 70–90 | High selectivity, straightforward | Sensitive to over-reduction |

| Intramolecular cyclization | 2-Hydroxy-6-methoxyphenyl alkyl halide | Acid/base catalysts | 50–100°C, polar aprotic solvents | 60–85 | Versatile, functional group tolerant | Longer reaction times |

| Ultrasonic-assisted MCR (adapted) | Acetylcoumarin derivatives (related) | Chitosan-grafted poly(vinylpyridine) | 50°C, ultrasonic irradiation | >85 | Eco-friendly, fast, high yield | Catalyst preparation required |

Chemical Reactions Analysis

Types of Reactions: 6-Methoxychroman-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes.

Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions include chromanones, chromenes, and various substituted chroman derivatives .

Scientific Research Applications

6-Methoxychroman-2-ol has a wide range of scientific research applications:

Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.

Biology: It is studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research indicates its potential use in developing drugs for treating cancer, diabetes, and neurodegenerative diseases

Mechanism of Action

The mechanism of action of 6-Methoxychroman-2-ol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-kB and MAPK.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-Methoxychroman-2-ol, highlighting differences in functional groups, substituent positions, and inferred properties. These comparisons are based on similarity metrics and structural analysis from the provided evidence.

| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences vs. This compound |

|---|---|---|---|---|

| 6-Methoxychroman-2-carboxylic acid | 51939-71-0 | Methoxy (C6), carboxylic acid (C2) | 1.00 | Replaces -OH with -COOH, increasing acidity and hydrogen-bonding capacity. |

| 2,3-Dihydrobenzofuran-2-carboxylic acid | 93885-41-7 | Dihydrobenzofuran core, carboxylic acid (C2) | 0.95 | Lacks methoxy group; benzene fused to a tetrahydrofuran ring instead of chroman. |

| 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid | 53188-07-1 | Methoxy (C5), dihydrobenzofuran core, carboxylic acid (C2) | 0.95 | Methoxy at C5 instead of C6; structural isomerism alters electronic and steric effects. |

| 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid | N/A | Hydroxy (C6), methyl groups (C2,5,7,8), carboxylic acid (C2) | 0.87 | Additional methyl groups increase hydrophobicity; hydroxy at C6 vs. methoxy in target compound. |

| 6-Chloro-2,2-dimethylchroman-7-ol | 653563-84-9 | Chloro (C6), dimethyl (C2), hydroxyl (C7) | N/A | Chlorine substituent introduces electronegativity; hydroxyl at C7 instead of C2; dimethyl groups enhance steric bulk. |

Key Observations:

Functional Group Impact: Replacing the hydroxyl group with a carboxylic acid (e.g., 6-Methoxychroman-2-carboxylic acid) significantly alters polarity and acidity, making the compound more reactive in aqueous environments .

Methylation Effects :

- Methyl groups in 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid increase lipophilicity, which could enhance membrane permeability but reduce water solubility .

Research Findings and Inferences

- Solubility : The hydroxyl group at C2 likely improves aqueous solubility compared to methylated or chlorinated derivatives.

- Reactivity : The presence of -OH makes the compound a candidate for derivatization (e.g., esterification, glycosylation), as seen in synthesis protocols for related chroman derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxychroman-2-ol with high yield and purity?

- Methodological Answer : Begin with a retrosynthetic analysis to identify feasible precursors (e.g., substituted chromanols or methoxy-substituted intermediates). Use catalytic hydrogenation or acid-mediated cyclization for ring closure. Optimize reaction conditions (temperature, solvent, catalyst loading) via factorial design experiments to maximize yield. Purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, UV detection at 254 nm). For reproducibility, document all steps in the experimental section, including reagent sources and characterization data for intermediates .

Q. How should researchers characterize the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign stereochemistry and substituent positions. For example, the methoxy group (δ ~3.3 ppm in ¹H NMR) and hydroxyl proton (broad singlet, δ ~5 ppm) should show distinct coupling patterns. IR spectroscopy (ATR mode) can confirm hydroxyl (3200–3600 cm⁻¹) and ether (1050–1250 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS-ESI) should match the molecular formula (e.g., C₁₀H₁₂O₂). Cross-validate with computational NMR predictions (DFT/B3LYP) to resolve ambiguities .

Q. What protocols ensure accurate assessment of compound purity in this compound samples?

- Methodological Answer : Use orthogonal methods:

- HPLC : C18 column, isocratic elution (acetonitrile/water), UV detection at 220 nm and 254 nm. Purity ≥95% by area-under-curve analysis.

- GC-MS : For volatile impurities, use a DB-5 column and splitless injection.

- Elemental Analysis : Carbon/hydrogen content within 0.4% of theoretical values.

- Karl Fischer Titration : Water content <0.1%. Document all methods in supplemental materials for peer validation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Re-optimize computational parameters (e.g., solvent effects in DFT using PCM models, basis set selection).

- Step 2 : Validate experimental conditions (e.g., concentration-dependent NMR shifts, temperature control).

- Step 3 : Perform sensitivity analysis to identify which structural parameters (e.g., dihedral angles, hydrogen bonding) most affect spectral outcomes.

- Step 4 : Cross-reference with crystallographic data (if available) or substitute with isotopic labeling (e.g., deuterated analogs) to confirm assignments. Publish conflicting data with a discussion on error sources (e.g., conformational flexibility, solvent artifacts) .

Q. What experimental design strategies optimize reaction conditions for stereoselective synthesis of this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Use a central composite design to test variables (catalyst type, temperature, solvent polarity).

- Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclization.

- Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column).

- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .

Q. How to address discrepancies in biological activity data across different studies involving this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare assay conditions (cell lines, concentrations, endpoints) using PRISMA guidelines. Use statistical tools (e.g., random-effects models) to quantify heterogeneity.

- Standardization : Adopt OECD guidelines for in vitro assays (e.g., MTT cytotoxicity, IC₅₀ determination). Include positive/negative controls in all experiments.

- Mechanistic Studies : Perform target engagement assays (e.g., SPR, ITC) to confirm binding affinity and specificity. Correlate with physicochemical properties (logP, pKa) to explain variability in membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.